molecular formula C16H20N2O2 B2465744 N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide CAS No. 1396708-92-1

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide

Cat. No. B2465744
M. Wt: 272.348
InChI Key: HBKYYXBVBQQTTA-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide, also known as HPEM, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. HPEM has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide involves the reaction of 2,5-dimethylbenzoic acid with thionyl chloride to form 2,5-dimethylbenzoyl chloride. This intermediate is then reacted with N-(2-hydroxyethyl)-1-methyl-1H-pyrrole-2-carboxamide to form the desired product.

Starting Materials
2,5-dimethylbenzoic acid, thionyl chloride, N-(2-hydroxyethyl)-1-methyl-1H-pyrrole-2-carboxamide

Reaction
Step 1: 2,5-dimethylbenzoic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF to form 2,5-dimethylbenzoyl chloride., Step 2: N-(2-hydroxyethyl)-1-methyl-1H-pyrrole-2-carboxamide is added to the reaction mixture and stirred at room temperature for several hours., Step 3: The reaction mixture is then quenched with water and extracted with an organic solvent such as ethyl acetate., Step 4: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure., Step 5: The crude product is purified by column chromatography using a suitable solvent system to yield the final product, N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide.

Mechanism Of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide is not fully understood, but it is believed to work by inhibiting the production of inflammatory cytokines and reducing oxidative stress. N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.

Biochemical And Physiological Effects

Studies have shown that N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide has several biochemical and physiological effects. It can reduce inflammation and oxidative stress, improve cognitive function, and protect against neurodegeneration. N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide has also been shown to reduce blood glucose levels and improve insulin sensitivity, making it a potential treatment for diabetes. Additionally, N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide has been found to improve liver function and reduce the risk of cardiovascular diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide in lab experiments is its low toxicity. It has also been found to be stable under a wide range of conditions, making it easy to handle and store. However, one limitation is that N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide has poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide and its potential use in the treatment of diabetes and cardiovascular diseases. Finally, research is needed to develop methods for improving the solubility of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide in water, which would make it easier to work with in lab experiments.
Conclusion:
In conclusion, N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. It has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail. N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties, and it has potential use in the treatment of several diseases. Further research is needed to fully understand the potential of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide and to develop methods for improving its solubility in water.

Scientific Research Applications

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide has been the subject of several scientific research studies due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide has also been shown to have neuroprotective effects and can improve cognitive function. Additionally, N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,5-dimethylbenzamide has been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and liver diseases.

properties

IUPAC Name

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-11-6-7-12(2)13(9-11)16(20)17-10-15(19)14-5-4-8-18(14)3/h4-9,15,19H,10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKYYXBVBQQTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC(C2=CC=CN2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,5-dimethylbenzamide

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